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Compound of Interest

Compound Name: 4-methyl-1H-indazol-5-amine

Cat. No.: B033550 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction: 4-methyl-1H-indazol-5-amine (CAS: 101257-89-0) is a heterocyclic amine

containing an indazole scaffold. The indazole ring is a prominent bicyclic system in medicinal

chemistry, and its derivatives are explored for a wide range of therapeutic applications.

Understanding the spectroscopic characteristics of this compound is fundamental for its

identification, purity assessment, and structural verification during synthesis and further

development.

This technical guide provides a summary of the expected spectroscopic data for 4-methyl-1H-
indazol-5-amine, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass

Spectrometry (MS). As experimental spectra for this specific molecule are not readily available

in public databases, this guide presents predicted NMR data alongside typical, expected values

for IR and MS based on its chemical structure. Detailed, generalized experimental protocols for

acquiring such data are also provided.

Spectroscopic Data
The quantitative spectroscopic data is summarized in the tables below. Note that NMR data is

predicted, and actual experimental values can vary based on solvent, concentration, and

temperature.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

Position / Group
Predicted Chemical Shift
(δ) ppm

Multiplicity

NH (Indazole, H1) ~12.6 Broad Singlet

H3 ~7.9 Singlet

H6 ~7.2 Doublet

H7 ~6.8 Doublet

NH₂ (Amine) ~4.9 Broad Singlet

CH₃ (Methyl) ~2.2 Singlet

Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

Position Predicted Chemical Shift (δ) ppm

C3 ~134

C3a ~140

C4 ~115

C5 ~138

C6 ~122

C7 ~110

C7a ~125

CH₃ ~10

Infrared (IR) Spectroscopy
The following table lists the expected characteristic absorption bands for the functional groups

present in 4-methyl-1H-indazol-5-amine.
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Functional Group
Expected Wavenumber
(cm⁻¹)

Intensity

N-H Stretch (Amine) 3450 - 3300 Medium (doublet)

N-H Stretch (Indazole) 3300 - 3100 Broad, Medium

Aromatic C-H Stretch 3100 - 3000 Medium to Weak

Aliphatic C-H Stretch (Methyl) 2960 - 2850 Medium to Weak

Aromatic C=C Bending 1620 - 1580 Medium to Strong

N-H Bend (Amine) 1650 - 1560 Medium

C-N Stretch 1340 - 1250 Medium

Mass Spectrometry (MS)
The molecular formula for 4-methyl-1H-indazol-5-amine is C₈H₉N₃.

Parameter Expected Value Notes

Molecular Weight 147.18 g/mol

[M]⁺ 147.08 (Monoisotopic)
Expected molecular ion peak

in Electron Ionization (EI-MS).

[M+H]⁺ 148.09

Expected molecular ion peak

in Electrospray Ionization (ESI-

MS, positive mode).

Key Fragmentation Loss of CH₃ (m/z ~132)

A common fragmentation

pathway involves the loss of

the methyl group.

Note: The nitrogen rule in mass spectrometry states that a molecule with an odd number of

nitrogen atoms will have an odd nominal molecular weight, which is consistent with the 147

g/mol value for this compound.[1]
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Experimental Protocols
The following are detailed, generalized methodologies for the spectroscopic analysis of solid

heterocyclic amines like 4-methyl-1H-indazol-5-amine.

NMR Spectroscopy Protocol
Sample Preparation: Dissolve approximately 5-10 mg of the solid sample in 0.6-0.7 mL of a

suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄) in a standard 5 mm

NMR tube. Ensure the sample is fully dissolved; sonication may be used to aid dissolution.

Instrument Setup:

Spectrometer: A 400 MHz or higher field NMR spectrometer.

Tuning and Shimming: Tune the probe to the appropriate frequencies for ¹H and ¹³C and

perform automated or manual shimming to optimize magnetic field homogeneity.

¹H NMR Acquisition:

Experiment: Standard single-pulse proton experiment.

Parameters: Set a spectral width of approximately 16 ppm, an acquisition time of 2-4

seconds, and a relaxation delay of 1-5 seconds. Typically, 8 to 16 scans are sufficient.

¹³C NMR Acquisition:

Experiment: Proton-decoupled ¹³C experiment (e.g., zgpg30).

Parameters: Set a spectral width of approximately 240 ppm, an acquisition time of 1-2

seconds, and a relaxation delay of 2 seconds. A larger number of scans (e.g., 1024 or

more) is typically required due to the low natural abundance of ¹³C.

Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID) with

appropriate window functions (e.g., exponential multiplication). Phase and baseline correct

the resulting spectrum and reference it to the residual solvent peak or an internal standard

(e.g., TMS).
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IR Spectroscopy Protocol (Thin Solid Film Method)
Sample Preparation: Place approximately 10-20 mg of the solid sample into a small vial. Add

a few drops of a volatile solvent, such as methylene chloride or acetone, to completely

dissolve the solid.

Film Deposition: Using a pipette, transfer a drop of the solution onto the surface of a single,

clean salt plate (e.g., KBr or NaCl). Allow the solvent to fully evaporate, leaving a thin, even

film of the solid compound on the plate.

Data Acquisition:

Instrument: A Fourier-Transform Infrared (FT-IR) spectrometer.

Background Scan: Place the empty, clean salt plate in the sample holder and run a

background spectrum to account for atmospheric CO₂ and H₂O, as well as any

absorbances from the plate itself.

Sample Scan: Place the salt plate with the dried sample film into the spectrometer and

acquire the IR spectrum. Typically, a range of 4000 to 400 cm⁻¹ is scanned.

Data Processing: The software automatically ratios the sample scan against the background

scan to produce the final transmittance or absorbance spectrum. Label the significant peaks.

Mass Spectrometry Protocol (LC-MS with ESI)
Sample Preparation: Prepare a dilute solution of the sample (e.g., 10-100 µg/mL) in a

suitable solvent compatible with the mobile phase, such as methanol or acetonitrile.

Liquid Chromatography (LC) Separation:

Column: A C18 reverse-phase column is typically suitable for separating small organic

molecules.

Mobile Phase: A gradient elution using water (often with 0.1% formic acid) and acetonitrile

(or methanol) is common. The gradient program should be optimized to ensure the

compound elutes as a sharp peak.
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Injection: Inject a small volume (e.g., 1-5 µL) of the sample solution.

Mass Spectrometry (MS) Detection:

Ionization Source: Electrospray Ionization (ESI) in positive ion mode is generally effective

for protonating amines.

Instrument: A triple quadrupole or time-of-flight (TOF) mass spectrometer.

Parameters: Optimize key source parameters such as capillary voltage, source

temperature, and gas flows.

Scan Mode: Acquire data in full scan mode to detect the [M+H]⁺ ion. For quantitative

analysis or fragmentation studies, Multiple Reaction Monitoring (MRM) or product ion scan

modes can be used.

Data Analysis: Identify the peak corresponding to the compound of interest in the total ion

chromatogram (TIC) and examine the corresponding mass spectrum to confirm the mass of

the molecular ion.

Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the spectroscopic characterization of a

synthesized chemical compound.
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Caption: A workflow for chemical compound characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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